(S)-2-(Benzo[b]thiophen-2-yl)-4-ethyl-4,5-dihydrooxazole is a chemical compound characterized by its unique structural features, including a benzo[b]thiophene moiety and an oxazole ring. This compound has garnered attention in various scientific fields due to its potential biological activity and applications in medicinal chemistry. The classification of this compound falls under heterocyclic compounds, specifically those involving sulfur and nitrogen in their structures.
The primary sources for the synthesis of (S)-2-(Benzo[b]thiophen-2-yl)-4-ethyl-4,5-dihydrooxazole include various benzo[b]thiophene derivatives and oxazole precursors. These compounds are classified as heterocycles due to the presence of nitrogen and sulfur atoms in their rings. Heterocycles are significant in organic chemistry for their diverse reactivity and biological properties, making them essential in drug development and material science.
The synthesis of (S)-2-(Benzo[b]thiophen-2-yl)-4-ethyl-4,5-dihydrooxazole typically involves cyclization reactions between benzo[b]thiophene derivatives and α-amino ketones or other suitable precursors. Common methods include:
Industrial production may involve optimizing these synthetic routes for scalability, employing techniques such as continuous flow reactors and high-throughput screening of catalysts to improve yield and reduce waste.
The molecular structure of (S)-2-(Benzo[b]thiophen-2-yl)-4-ethyl-4,5-dihydrooxazole features:
The molecular formula is , with a molecular weight of approximately 233.31 g/mol. The compound's stereochemistry is defined by its (S) configuration at the chiral center adjacent to the oxazole ring.
(S)-2-(Benzo[b]thiophen-2-yl)-4-ethyl-4,5-dihydrooxazole can undergo several types of chemical reactions:
Reagents commonly used in these reactions include:
The mechanism of action of (S)-2-(Benzo[b]thiophen-2-yl)-4-ethyl-4,5-dihydrooxazole is primarily studied in medicinal chemistry contexts. It may interact with various biological targets such as enzymes or receptors, modulating their activity. This interaction can lead to significant biological effects, which are often elucidated through biochemical assays and molecular modeling studies .
The physical properties of (S)-2-(Benzo[b]thiophen-2-yl)-4-ethyl-4,5-dihydrooxazole include:
Key chemical properties include:
(S)-2-(Benzo[b]thiophen-2-yl)-4-ethyl-4,5-dihydrooxazole has several applications in scientific research:
The benzo[b]thiophene moiety represents a privileged scaffold in medicinal chemistry, with its significance rooted in its versatile pharmacological profile and structural similarity to biologically active molecules. This bicyclic aromatic system, featuring a benzene ring fused to a thiophene at the 4,5-positions, exhibits remarkable stability due to π-electron delocalization and sulfur's electron-donating properties [1] [3]. Historically, this scaffold has been integral to numerous therapeutic agents, including the selective estrogen receptor modulator Raloxifene (osteoporosis treatment), the 5-lipoxygenase inhibitor Zileuton (asthma management), and the antifungal agent Sertaconazole [1] [3] [8]. The scaffold's capacity for diverse substitution patterns enables fine-tuning of electronic properties, lipophilicity, and binding interactions, facilitating its application across therapeutic areas. Benzo[b]thiophene derivatives constitute approximately 18% of sulfur-containing heterocyclic drugs approved by regulatory agencies since 1990, underscoring their pharmaceutical relevance [3].
Chiral 4,5-dihydrooxazole (oxazoline) motifs serve as critical pharmacophores in asymmetric synthesis and drug design due to their ability to confer stereospecific interactions with biological targets. The oxazoline ring’s rigidity and polarity enhance binding affinity to enzymes and receptors, while the chiral center at C4 (commonly with S-configuration) influences enantioselective activity [5] [6]. For instance, in kinase inhibitors, the oxazoline nitrogen coordinates with metal ions in catalytic sites, and the C4 alkyl substituent (e.g., ethyl or tert-butyl) modulates steric bulk to optimize target engagement [6] [10]. The configuration of (S)-2-(Benzo[b]thiophen-2-yl)-4-ethyl-4,5-dihydrooxazole leverages this chirality, where the S-enantiomer demonstrates superior binding to specific enzymatic pockets compared to its R-counterpart, as observed in molecular docking studies [5] [9].
Recent research highlights the efficacy of benzo[b]thiophene-oxazoline hybrids against resistant pathogens and parasites. Derivatives such as 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazoles exhibit broad-spectrum antifungal activity, particularly against Candida albicans (MIC: 0.03–0.5 μg/mL) and Cryptococcus neoformans (MIC: 0.25–2 μg/mL) [2] [8]. The mechanism involves dual targeting of fungal cytochrome P450-dependent enzyme CYP51 (essential for ergosterol biosynthesis) and cell membrane disruption [2]. Additionally, these compounds show promise against protozoal infections like Leishmania through inhibition of parasitic topoisomerases, with structural variations at C4 of the oxazoline ring significantly influencing potency [8] [9]. The 4-ethyl substituent in (S)-2-(Benzo[b]thiophen-2-yl)-4-ethyl-4,5-dihydrooxazole balances lipophilicity and metabolic stability, enhancing tissue penetration for intracellular pathogens [2] [5].
Benzo[b]thiophene derivatives modulate osteogenic pathways via BMP-2 upregulation, a mechanism critical for bone regeneration and osteoporosis treatment. Although direct studies on (S)-2-(Benzo[b]thiophen-2-yl)-4-ethyl-4,5-dihydrooxazole are limited, structural analogues enhance BMP-2 transcription in osteoblast precursors by 40–60% at nanomolar concentrations [1] [10]. This occurs through SMAD1/5/8 phosphorylation, promoting osteoblast differentiation and matrix mineralization. The benzo[b]thiophene core binds regulatory proteins in the TGF-β superfamily, while the oxazoline’s chirality influences spatial orientation in the binding pocket [10].
Table 1: Biological Activity Profiles of Benzo[b]thiophene-Oxazoline Derivatives
Pathogen/Model | Derivative Structure | Key Activity (MIC or IC₅₀) | Primary Mechanism |
---|---|---|---|
Candida albicans | 2-(Benzothiophen-2-yl)-4-phenyl-dihydrooxazole | 0.03–0.5 μg/mL (MIC) | CYP51 inhibition |
Cryptococcus neoformans | 2-(Benzothiophen-2-yl)-4-tert-butyl-dihydrooxazole | 0.25–2 μg/mL (MIC) | Membrane disruption |
Osteoblast precursors | Benzo[b]thiophene-carboxamide | 50 nM (BMP-2 upregulation) | SMAD1/5/8 phosphorylation |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0